molecular formula C7H12F3N3 B14767215 3-(Trifluoromethyl)piperidine-1-carboximidamide

3-(Trifluoromethyl)piperidine-1-carboximidamide

Cat. No.: B14767215
M. Wt: 195.19 g/mol
InChI Key: XGGCHFFSXBLMKL-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. The presence of the trifluoromethyl group imparts distinct chemical and physical characteristics, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride typically involves the introduction of the trifluoromethyl group into the piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .

Scientific Research Applications

3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cancer cell proliferation or the modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trifluoromethyl)piperidine-1-carboximidamide hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12F3N3

Molecular Weight

195.19 g/mol

IUPAC Name

3-(trifluoromethyl)piperidine-1-carboximidamide

InChI

InChI=1S/C7H12F3N3/c8-7(9,10)5-2-1-3-13(4-5)6(11)12/h5H,1-4H2,(H3,11,12)

InChI Key

XGGCHFFSXBLMKL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=N)N)C(F)(F)F

Origin of Product

United States

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